Cas no 478045-19-1 (4-[(4-Chlorophenyl)sulfanyl]-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine)
![4-[(4-Chlorophenyl)sulfanyl]-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine structure](https://www.kuujia.com/scimg/cas/478045-19-1x500.png)
4-[(4-Chlorophenyl)sulfanyl]-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine Chemical and Physical Properties
Names and Identifiers
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- CHEMBL1509327
- 4-[(4-chlorophenyl)sulfanyl]-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine
- SMR000125924
- 4-(4-chlorophenyl)sulfanyl-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine
- 478045-19-1
- MLS000540866
- HMS2286G15
- AKOS005092746
- CCG-282819
- 4P-377S
- 4-chlorophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide
- 4-[(4-CHLOROPHENYL)SULFANYL]-3-METHYLISOXAZOLO[5,4-D]PYRIMIDINE
- Isoxazolo[5,4-d]pyrimidine, 4-[(4-chlorophenyl)thio]-3-methyl-
- 4-[(4-Chlorophenyl)sulfanyl]-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine
-
- Inchi: 1S/C12H8ClN3OS/c1-7-10-11(17-16-7)14-6-15-12(10)18-9-4-2-8(13)3-5-9/h2-6H,1H3
- InChI Key: DXUNEPBOEAAJJD-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)SC1=C2C(=NC=N1)ON=C2C
Computed Properties
- Exact Mass: 277.0076608g/mol
- Monoisotopic Mass: 277.0076608g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 289
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 77.1Ų
Experimental Properties
- Density: 1.49±0.1 g/cm3(Predicted)
- Boiling Point: 464.1±45.0 °C(Predicted)
- pka: -0.95±0.50(Predicted)
4-[(4-Chlorophenyl)sulfanyl]-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1674073-1mg |
4-((4-Chlorophenyl)thio)-3-methylisoxazolo[5,4-d]pyrimidine |
478045-19-1 | 98% | 1mg |
¥499.00 | 2024-05-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1674073-5mg |
4-((4-Chlorophenyl)thio)-3-methylisoxazolo[5,4-d]pyrimidine |
478045-19-1 | 98% | 5mg |
¥617.00 | 2024-05-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1674073-2mg |
4-((4-Chlorophenyl)thio)-3-methylisoxazolo[5,4-d]pyrimidine |
478045-19-1 | 98% | 2mg |
¥619.00 | 2024-05-12 |
4-[(4-Chlorophenyl)sulfanyl]-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine Related Literature
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Alexander G. Zestos,Cheng Yang,Dale Hensley,B. Jill Venton Analyst, 2015,140, 7283-7292
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Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
Additional information on 4-[(4-Chlorophenyl)sulfanyl]-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine
4-[(4-Chlorophenyl)sulfanyl]-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine: A Comprehensive Overview
The compound with CAS No. 478045-19-1, known as 4-[(4-Chlorophenyl)sulfanyl]-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine, is a highly specialized heterocyclic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This molecule is characterized by its unique structure, which includes a pyrimidine ring fused with an oxazole moiety and substituted with a sulfanyl group attached to a 4-chlorophenyl ring. The presence of these functional groups imparts distinctive chemical and biological properties to the compound.
Recent studies have highlighted the potential of oxazolo[5,4-d]pyrimidines as promising candidates in drug discovery. The sulfanyl group in this compound plays a crucial role in modulating its reactivity and selectivity. Researchers have explored its ability to act as a ligand in metal-mediated reactions, which has opened new avenues for its application in catalysis and materials science. Furthermore, the chlorophenyl substituent enhances the compound's stability and bioavailability, making it a valuable tool in medicinal chemistry.
The synthesis of 4-[(4-Chlorophenyl)sulfanyl]-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine involves a multi-step process that typically begins with the preparation of the oxazole precursor. The key steps include nucleophilic substitution reactions and cyclization processes under controlled conditions. Recent advancements in asymmetric synthesis have enabled the production of enantiomerically pure derivatives, which are essential for studying stereochemical effects on biological activity.
In terms of pharmacological applications, this compound has shown remarkable potential as an anti-tumor agent. Preclinical studies have demonstrated its ability to inhibit key enzymes involved in cancer cell proliferation. The methyl group at position 3 contributes to its lipophilicity, which enhances its ability to cross cellular membranes and bind to target proteins. Additionally, the sulfanyl group facilitates interactions with cysteine residues in proteins, further enhancing its bioactivity.
The compound's unique structure also makes it a valuable tool in the study of neurodegenerative diseases. Recent research has focused on its ability to modulate signaling pathways associated with Alzheimer's disease and Parkinson's disease. The chlorophenyl substituent plays a critical role in stabilizing these interactions, making it a promising candidate for therapeutic interventions.
From an environmental perspective, the degradation pathways of oxazolo[5,4-d]pyrimidines have been extensively studied to assess their impact on ecosystems. Research indicates that these compounds undergo rapid hydrolysis under acidic conditions, reducing their persistence in aquatic environments. This information is crucial for ensuring their safe use in industrial and medical applications.
In conclusion, 4-[(4-Chlorophenyl)sulfanyl]-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine represents a cutting-edge molecule with diverse applications across multiple disciplines. Its unique structure and functional groups make it an invaluable asset in both academic research and industrial development. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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